Ethyl 7-oxononanoate Ethyl 7-oxononanoate
Brand Name: Vulcanchem
CAS No.: 104092-78-6
VCID: VC20743599
InChI: InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3
SMILES: CCC(=O)CCCCCC(=O)OCC
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

Ethyl 7-oxononanoate

CAS No.: 104092-78-6

Cat. No.: VC20743599

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-oxononanoate - 104092-78-6

Specification

CAS No. 104092-78-6
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name ethyl 7-oxononanoate
Standard InChI InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3
Standard InChI Key HXNARZJMTUBIIM-UHFFFAOYSA-N
SMILES CCC(=O)CCCCCC(=O)OCC
Canonical SMILES CCC(=O)CCCCCC(=O)OCC

Introduction

Ethyl 7-oxononanoate is a chemical compound classified as an ester, specifically a derivative of nonanoic acid. Its systematic name indicates the presence of a keto group at the 7-position of the nonanoate chain, which contributes to its unique chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.

Synthesis of Ethyl 7-Oxononanoate

The synthesis of ethyl 7-oxononanoate typically involves multi-step organic reactions that may include acylation and condensation processes. One common method for synthesizing this compound is through the reaction of nonanoic acid derivatives with ethyl alcohol in the presence of acid catalysts.

Synthetic Pathways

  • Starting Materials: Nonanoic acid, ethyl alcohol.

  • Reagents: Acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Combine nonanoic acid with ethyl alcohol in a reaction vessel.

    • Add the acid catalyst to facilitate the esterification reaction.

    • Heat the mixture under reflux conditions to promote reaction completion.

    • Purify the product through distillation or chromatography.

Applications and Research Findings

Ethyl 7-oxononanoate has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The compound serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that compounds similar to ethyl 7-oxononanoate exhibit biological activities, including cytotoxicity against cancer cell lines. Studies have shown that modifications of the nonanoic acid structure can lead to derivatives with enhanced biological properties.

Table: Cytotoxicity Data for Related Compounds

Compound% Cell Growth Inhibition at [100 μM]IC50 (μM) ± SD
Compound A92.32.32 ± 0.2
Compound B91.364.68 ± 1.5
Ethyl 7-OxonononanoateTBDTBD

Note: Further studies are required to establish specific cytotoxicity values for ethyl 7-oxononanoate itself.

Future Research Directions

Further exploration into the reactivity of ethyl 7-oxononanoate could pave the way for novel synthetic methodologies and applications in drug development, highlighting the importance of this compound in both academic research and industrial applications.

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